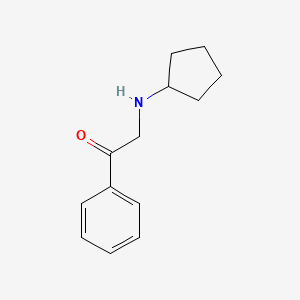![molecular formula C13H11ClN4 B1348413 4-氯-1-(2,4-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶 CAS No. 610277-86-6](/img/structure/B1348413.png)
4-氯-1-(2,4-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidines1. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities1. They are reported to exhibit a wide range of pharmacological applications1.
Synthesis Analysis
The synthesis of pyrimidines, including “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine”, often involves the use of organolithium reagents2. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products2.
Molecular Structure Analysis
The molecular structure of “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” can be characterized using spectral and elemental analyses3. The IR and NMR spectral data of the compound are compatible with its predicted structure3.
Chemical Reactions Analysis
“4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the retrieved sources. However, it’s known that pyrimidines are generally poorly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)4.
科学研究应用
1. Anticancer Research
- Method : The compound is synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed significant activity, with IC50 values as low as 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .
2. Multi-Targeted Kinase Inhibitors
- Application : This compound is used in the synthesis of new compounds that act as multi-targeted kinase inhibitors and apoptosis inducers .
- Method : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized with high yields .
- Results : Among these novel compounds, some showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . One compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
3. Antimetabolite Research
- Application : This compound is used in the synthesis of diazine alkaloids, which have shown promising antimetabolite properties .
- Method : The compound is synthesized to contain two nitrogen atoms and is used as a central building block for a wide range of pharmacological applications .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
4. Therapeutic Research
- Application : This compound is used in the synthesis of new compounds that have a wide range of therapeutic properties .
- Method : A series of new compounds were synthesized with high yields .
- Results : These compounds have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions .
5. Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Application : This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Method : The compound is synthesized using 3-amino-1,2,4-triazole .
- Results : The synthesized 1,2,4-triazole-containing scaffolds have shown to have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
6. Antimicrobial Evaluation
- Application : This compound is used in the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial properties .
- Method : The compound is synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .
- Results : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed significant activity, with IC50 values as low as 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .
安全和危害
In terms of safety, “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is considered a low-toxicity substance4. However, it is important to note that long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin4.
未来方向
The future directions for “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by pyrimidine derivatives1. Additionally, novel synthetic methodologies that serve molecules with improved drug-likeness and ADME-Tox properties could be explored1.
属性
IUPAC Name |
4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-4-11(9(2)5-8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGUDTKDGFFRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365914 |
Source


|
| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
610277-86-6 |
Source


|
| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)
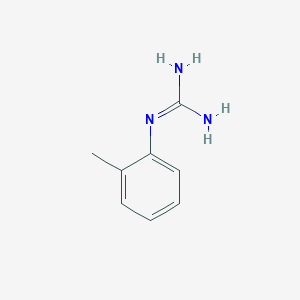

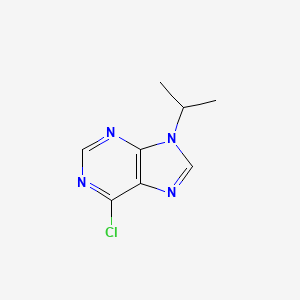


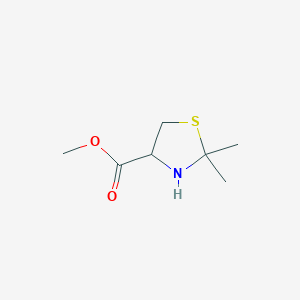


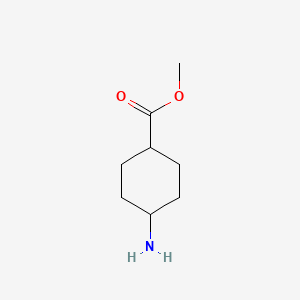
![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)
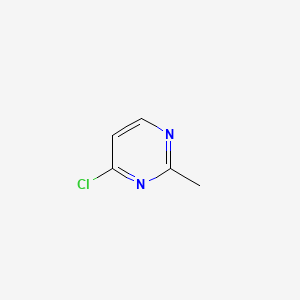
![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)
